molecular formula C19H19N5O3 B2726669 1,7-dimethyl-3-(2-oxopropyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876669-43-1

1,7-dimethyl-3-(2-oxopropyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2726669
CAS RN: 876669-43-1
M. Wt: 365.393
InChI Key: SFULXXCBUBOSPP-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(2-oxopropyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Potential Therapeutic Applications

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These compounds, specifically with a purine-2,4-dione nucleus, exhibited significant affinity values. The research identified potent receptor ligands with potential antidepressant and anxiolytic-like activities, suggesting their utility in designing new therapeutic agents for mental health disorders (Zagórska et al., 2015).

Pharmacological Evaluation for Antidepressant and Anxiolytic Activity

In another study, N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated in vitro for their potential as 5-HT(1A) receptor ligands. Preliminary pharmacological evaluation indicated anxiolytic-like and antidepressant-like activities in animal models, comparable to Diazepam and Imipramine, respectively. This suggests their potential for development into new therapeutic agents for anxiety and depression (Zagórska et al., 2009).

Potential in Neurodegenerative Disease Management

Novel multi-target directed ligands based on annelated xanthine scaffold with aromatic substituents were designed to act on adenosine receptors and monoamine oxidase B (MAO-B). These compounds displayed dual activity as A2A adenosine receptor antagonists and MAO-B inhibitors, suggesting their potential for symptomatic relief and disease-modifying effects in neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Antioxidant and DNA Cleavage Activities

A study on microwave-assisted synthesis of coumarin-purine hybrids evaluated these compounds for in vitro antioxidant activity and DNA cleavage capability. The study found significant DPPH scavenging activity and potential for DNA cleavage, indicating their utility in research applications related to oxidative stress and genetic studies (Mangasuli et al., 2019).

properties

IUPAC Name

4,7-dimethyl-6-(2-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-11-7-5-6-8-14(11)24-12(2)9-22-15-16(20-18(22)24)21(4)19(27)23(17(15)26)10-13(3)25/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFULXXCBUBOSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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